(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid
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Description
(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid is a chiral amino acid derivative with a molecular formula of C11H15NO3. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring an amino group and an ethoxy-substituted phenyl ring, makes it a valuable compound in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 2-ethoxybenzaldehyde.
Aldol Condensation: The starting material undergoes an aldol condensation reaction with a suitable amine, resulting in the formation of an intermediate.
Reduction: The intermediate is then subjected to reduction conditions, often using reagents like sodium borohydride, to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography,
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
QCWPOXWUXDQVID-SECBINFHSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H](CC(=O)O)N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)O)N |
Origin of Product |
United States |
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